

Ebelactone B chemical structure and CAS number

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Compound of Interest

Compound Name: EBELACTONE B

Cat. No.: B1209427

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Ebelactone B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of **Ebelactone B**, a potent inhibitor of esterases and lipases. This document summarizes its chemical properties, biological activity, and relevant experimental protocols, presenting a valuable resource for researchers in drug discovery and development.

Chemical Structure and Properties

Ebelactone B is a natural product isolated from *Streptomyces* species. Its chemical identity is well-characterized, and its key identifiers are summarized below for easy reference.

Identifier	Value	Source
CAS Number	76808-15-6	[1][2][3]
Molecular Formula	C21H36O4	[2][3][4]
Molecular Weight	352.51 g/mol	[2][3]
IUPAC Name	(3S,4S)-3-ethyl-4- [(E,2S,6R,8S,9R,10R)-9- hydroxy-4,6,8,10-tetramethyl- 7-oxododec-4-en-2-yl]oxetan- 2-one	[4]
SMILES	CC[C@H]1--INVALID-LINK---- INVALID-LINK--C/C(=C/-- INVALID-LINK--C(=O)-- INVALID-LINK----INVALID- LINK--CC">C@@HO)/C	[4]
InChI	InChI=1S/C21H36O4/c1-8- 13(4)18(22)16(7)19(23)14(5)1 0-12(3)11-15(6)20-17(9- 2)21(24)25-20/h10,13- 18,20,22H,8-9,11H2,1- 7H3/b12- 10+/t13-,14-,15+,16+,17+,18-, 20+/m1/s1	[4]
Synonyms	2-ETHYL-3,11-DIHYDROXY- 4,6,8,10,12-PENTAMETHYL- 9-OXO-6-TETRADECENOIC ACID 1,3-LACTONE	[2]

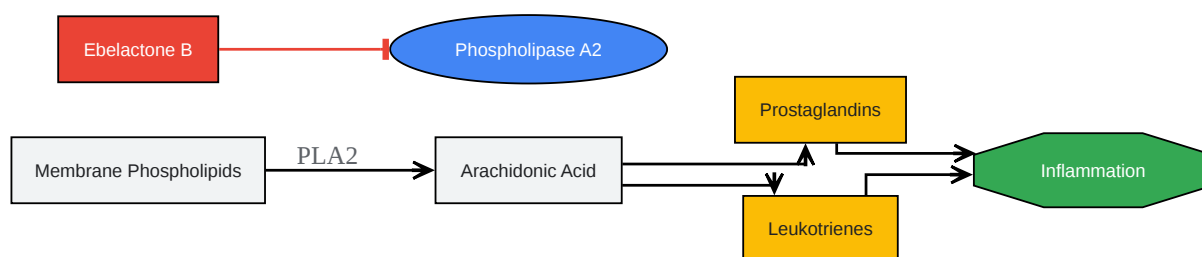
Biological Activity and Mechanism of Action

Ebelactone B is a known inhibitor of various hydrolytic enzymes, particularly esterases and lipases. Its mechanism of action involves the covalent modification of the active site serine residue of these enzymes, leading to their irreversible inactivation. This inhibitory activity has

prompted investigations into its potential therapeutic applications, including anti-cancer and anti-inflammatory effects.

Signaling Pathway Inhibition

The inhibitory action of **Ebelactone B** on specific lipases can disrupt critical signaling pathways that are dependent on lipid messengers. For instance, by inhibiting phospholipase A2 (PLA2), **Ebelactone B** can modulate the production of arachidonic acid, a precursor for prostaglandins and leukotrienes, which are key mediators of inflammation.



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*Inhibition of the arachidonic acid pathway by **Ebelactone B**.*

Experimental Protocols

This section provides a generalized methodology for assessing the inhibitory activity of **Ebelactone B** against a model esterase, such as porcine liver esterase (PLE).

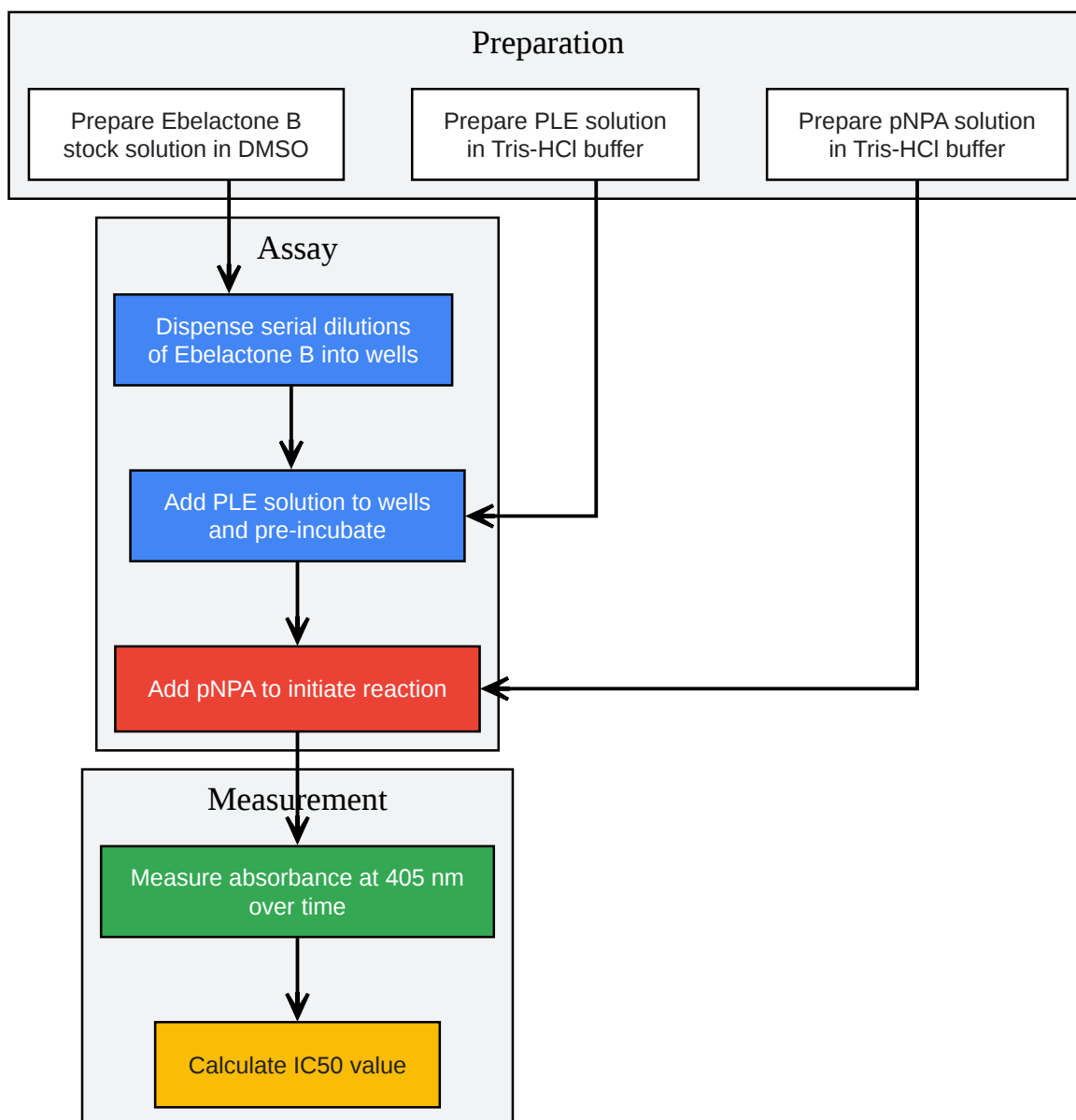
Materials and Reagents

- **Ebelactone B** (CAS: 76808-15-6)
- Porcine Liver Esterase (PLE)
- p-Nitrophenyl acetate (pNPA)
- Tris-HCl buffer (pH 7.4)
- Dimethyl sulfoxide (DMSO)

- 96-well microplates
- Microplate reader

Experimental Workflow

The following diagram illustrates the workflow for a typical in vitro enzyme inhibition assay.



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Workflow for an in vitro esterase inhibition assay.

Assay Procedure

- Preparation of Reagents:
 - Prepare a 10 mM stock solution of **Ebelactone B** in DMSO.
 - Prepare a working solution of PLE in 50 mM Tris-HCl buffer (pH 7.4). The final concentration will depend on the specific activity of the enzyme lot.
 - Prepare a 1 mM solution of pNPA in 50 mM Tris-HCl buffer (pH 7.4).
- Assay Protocol:
 - In a 96-well plate, add 2 μ L of serially diluted **Ebelactone B** (in DMSO) to the appropriate wells. For the control wells, add 2 μ L of DMSO.
 - Add 178 μ L of the PLE working solution to each well and pre-incubate for 15 minutes at room temperature.
 - Initiate the reaction by adding 20 μ L of the pNPA solution to each well.
 - Immediately measure the increase in absorbance at 405 nm over a period of 10 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.
- Data Analysis:
 - Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
 - Determine the percentage of inhibition for each concentration of **Ebelactone B** relative to the control (DMSO).
 - Plot the percentage of inhibition against the logarithm of the **Ebelactone B** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This technical guide provides a foundational understanding of **Ebelactone B** for researchers and professionals in the field of drug development. The provided information on its chemical properties, mechanism of action, and a detailed experimental protocol for assessing its inhibitory activity serves as a valuable starting point for further investigation and application of this potent enzyme inhibitor.

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